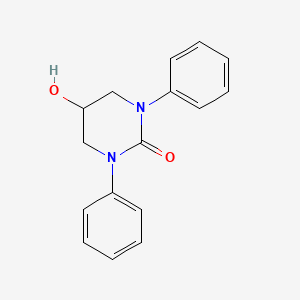![molecular formula C14H33N3O3Si B14175787 N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine CAS No. 928155-93-5](/img/structure/B14175787.png)
N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine: is a chemical compound with the molecular formula C11H27N3O3Si. It is a colorless, clear liquid commonly used as a catalyst in chemical manufacturing processes . This compound is known for its unique properties, including its ability to act as a strong base and its compatibility with various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine typically involves the reaction of tetramethylguanidine with 3-chloropropyltriethoxysilane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand .
Analyse Des Réactions Chimiques
Types of Reactions: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, acetone, and dimethylformamide.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and alkylation .
Biology and Medicine: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications due to its ability to interact with biological molecules .
Industry: : Industrially, it is employed in the production of specialty chemicals and materials. Its role as a catalyst makes it valuable in manufacturing processes that require precise control over reaction conditions .
Mécanisme D'action
The mechanism by which N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine exerts its effects involves its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction facilitates the formation of new chemical bonds, driving the desired reactions forward .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A strong base used in organic synthesis.
1,1,3,3-Tetramethylguanidine: Known for its use as a catalyst in various chemical reactions.
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine: Similar in structure but with different alkoxy groups, affecting its reactivity and applications.
Uniqueness: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine stands out due to its triethoxysilyl group, which enhances its solubility in organic solvents and its ability to act as a versatile catalyst in a wide range of chemical reactions .
Propriétés
Numéro CAS |
928155-93-5 |
|---|---|
Formule moléculaire |
C14H33N3O3Si |
Poids moléculaire |
319.52 g/mol |
Nom IUPAC |
1,1,2,3-tetramethyl-3-(3-triethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C14H33N3O3Si/c1-8-18-21(19-9-2,20-10-3)13-11-12-17(7)14(15-4)16(5)6/h8-13H2,1-7H3 |
Clé InChI |
JXPXLCVECGRFMJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(C)C(=NC)N(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


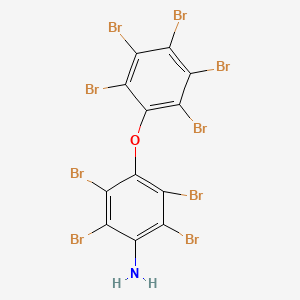
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
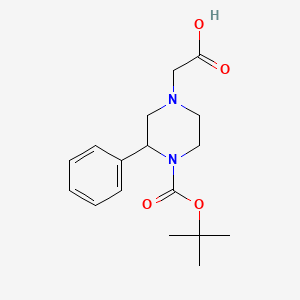
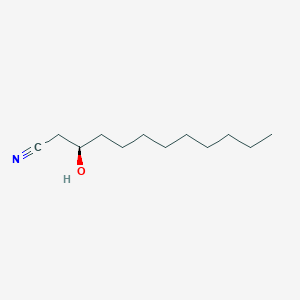
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
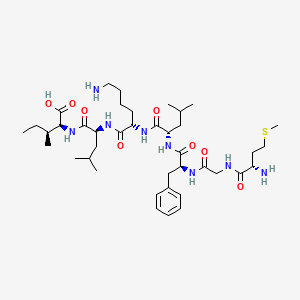
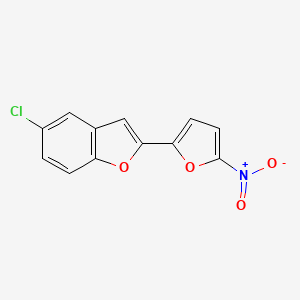
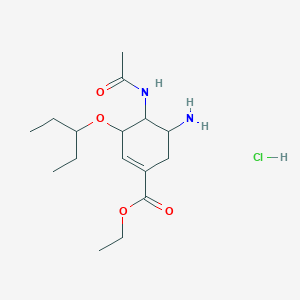
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
